N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is also known as Apixaban . It is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular formula of Apixaban is C25H25N5O4 . The structure includes a bicyclic tetrahydropyrazolopyridinone scaffold .Chemical Reactions Analysis
Apixaban acts as a competitive inhibitor of FXa versus the synthetic tripeptide substrate, indicating that it binds in the active site .Physical And Chemical Properties Analysis
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It also has a low potential for drug-drug interactions .Scientific Research Applications
Role in Drug Design
Piperidines, which are a part of the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Piperidine Derivatives
This compound can be used in the synthesis of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These derivatives have potential applications in the pharmaceutical industry .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs containing a piperidine moiety . This is an important step in the development of new pharmaceuticals .
Inhibitor for ALK and ROS1
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which can be synthesized using this compound, was designed as the clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitor .
Quantum Evaluation
The compound can be used in quantum evaluation studies, which are important in understanding the properties and behavior of molecules .
Therapeutic Activity
The compound has potential therapeutic activity, which can be explored in the development of new drugs .
Mechanism of Action
Target of Action
The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in blood clotting and inflammation .
Mode of Action
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide acts as a direct inhibitor of FXa . It binds to FXa with an inhibitory constant of 0.08 nM, showing over 30,000-fold selectivity for FXa over other human coagulation proteases . This compound inhibits both free and prothrombinase-bound FXa activity, leading to a rapid onset of FXa inhibition .
Biochemical Pathways
By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide disrupts the coagulation cascade, reducing thrombin generation . This indirectly inhibits platelet aggregation, a key step in the formation of blood clots .
Pharmacokinetics
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . This leads to a decrease in blood clot formation, thereby preventing thromboembolic diseases .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-14-5-6-15(12-17(14)22-9-3-2-4-20(22)23)21-28(24,25)16-7-8-18-19(13-16)27-11-10-26-18/h5-8,12-13,21H,2-4,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQYYDFVTGWXBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.